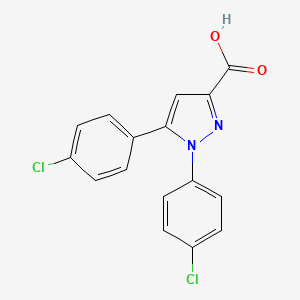

1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid” is a pyrrole derivative. It has been studied for its potential as a serotonin reuptake inhibitor, which could have implications for its use as an antidepressant .

Synthesis Analysis

The synthesis of this compound involves the reaction of the appropriate aldehyde with 2-propanone in an alkaline ethanolic solution . The resulting compound is then further reacted to produce the final product .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrrole backbone, with two 4-chlorophenyl groups attached at the 1 and 5 positions, and a carboxylic acid group attached at the 3 position . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

This compound has been shown to inhibit serotonin reuptake, suggesting that it interacts with the serotonin reuptake transporter protein (SERT) . This could potentially make it useful as an antidepressant .Applications De Recherche Scientifique

Anti-Inflammatory Properties

1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid exhibits promising anti-inflammatory activity. Researchers have explored its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways . This property makes it relevant for conditions such as arthritis, inflammatory bowel disease, and pain management.

Antituberculosis Activity

The compound has also been investigated as an antituberculosis lead candidate. Specifically, derivatives of this pyrazole framework, such as BM212, BM521, and BM533, have demonstrated efficacy against Mycobacterium tuberculosis . These findings highlight its potential for combating tuberculosis, a global health concern.

CNS Drug Development

Interestingly, shape-based virtual screening identified similarities between BM212 and the antidepressant drug sertraline. This suggests that 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid could serve as a scaffold for central nervous system (CNS) drug development . Further exploration may reveal novel applications in treating neurological disorders.

Other Bioactivities

Beyond the mentioned fields, researchers have also explored the compound’s bioactivities in areas such as antibacterial and anticancer effects . While more studies are needed, these preliminary findings underscore its versatility.

Mécanisme D'action

Target of Action

The primary target of 1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is the serotonin reuptake transporter protein (SERT) . SERT plays a crucial role in regulating the concentration of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness, in the synaptic cleft.

Mode of Action

The compound interacts with SERT, inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin on the post-synaptic neuron.

Biochemical Pathways

The inhibition of SERT affects the serotonin pathway. By preventing the reuptake of serotonin, this compound can potentially increase the duration and intensity of serotonin’s effects. This can influence various physiological functions that are regulated by serotonin, including mood, appetite, and sleep .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve changes in neuronal signaling due to the increased presence of serotonin in the synaptic cleft. This could lead to changes in mood and behavior, given serotonin’s role in these aspects of brain function .

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its potential as an antidepressant, including in vivo testing and clinical trials . Additionally, research could be conducted to better understand its physical and chemical properties, as well as its safety and environmental impact.

Propriétés

IUPAC Name |

1,5-bis(4-chlorophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-11-3-1-10(2-4-11)15-9-14(16(21)22)19-20(15)13-7-5-12(18)6-8-13/h1-9H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPPBETYPPIQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-bis(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014226.png)

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B3014230.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)

![N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B3014240.png)

![Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B3014241.png)

amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)

![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)